![molecular formula C14H13NO B14186699 {4-[(E)-(Phenylimino)methyl]phenyl}methanol CAS No. 922525-35-7](/img/structure/B14186699.png)
{4-[(E)-(Phenylimino)methyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(E)-(Phenylimino)methyl]phenyl}methanol is an organic compound characterized by the presence of a phenyl group attached to a methanol moiety through an imine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-(Phenylimino)methyl]phenyl}methanol typically involves the condensation reaction between 4-formylphenylmethanol and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
4-Formylphenylmethanol+Aniline→4-[(E)-(Phenylimino)methyl]phenylmethanol
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
{4-[(E)-(Phenylimino)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-[(E)-(Phenylimino)methyl]benzaldehyde.
Reduction: Formation of 4-[(E)-(Phenylamino)methyl]phenylmethanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
科学的研究の応用
{4-[(E)-(Phenylimino)methyl]phenyl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of {4-[(E)-(Phenylimino)methyl]phenyl}methanol involves its interaction with molecular targets through the imine group. The compound can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The phenyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes.
類似化合物との比較
Similar Compounds
- 4-[(E)-(Phenyldiazenyl)methyl]phenol
- 4-[(E)-(Phenylimino)methyl]benzaldehyde
- 4-[(E)-(Phenylimino)methyl]phenylmethane
Uniqueness
{4-[(E)-(Phenylimino)methyl]phenyl}methanol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its methanol moiety differentiates it from other similar compounds, influencing its solubility and interaction with biological targets.
特性
CAS番号 |
922525-35-7 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
[4-(phenyliminomethyl)phenyl]methanol |
InChI |
InChI=1S/C14H13NO/c16-11-13-8-6-12(7-9-13)10-15-14-4-2-1-3-5-14/h1-10,16H,11H2 |
InChIキー |
OTSIZORGXNDCHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


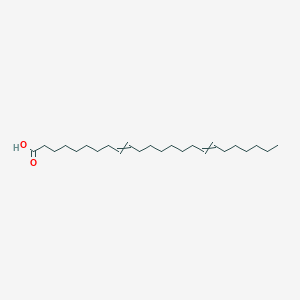
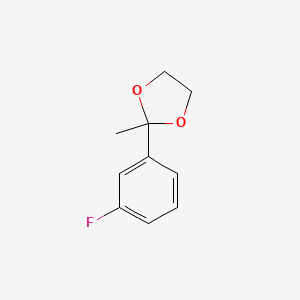
![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)
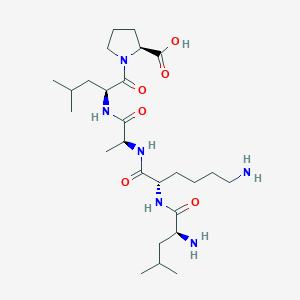
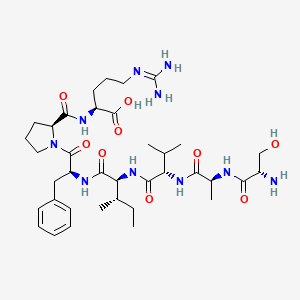
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
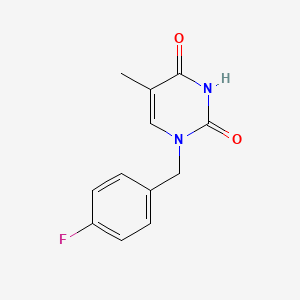
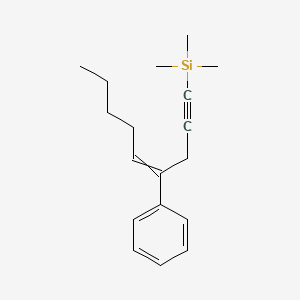
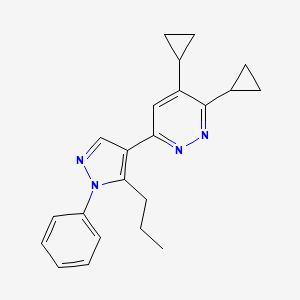
![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)
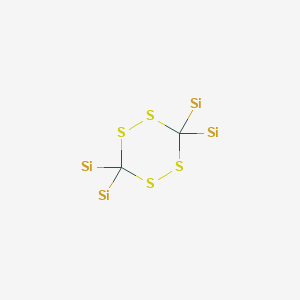
![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
